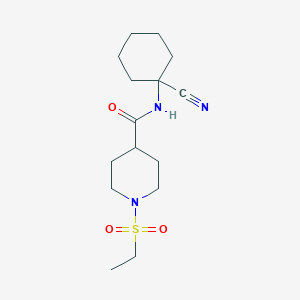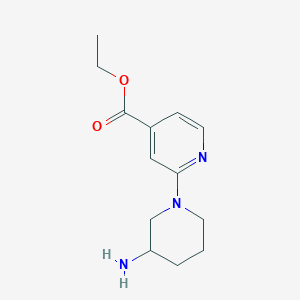
5-Chloro-1,2,3-trifluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1,2,3-trifluorobenzene: is an organic compound with the molecular formula C6H2ClF3 and a molecular weight of 166.53 g/mol It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one by a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions: 5-Chloro-1,2,3-trifluorobenzene can be synthesized through several methods. One common approach involves the reaction of 2,4-difluoroaniline with t-butyl nitrite in the presence of a boron trifluoride etherate complex . This reaction forms a diazonium salt, which is then thermally decomposed to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions: 5-Chloro-1,2,3-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include such as amines or alkoxides.
Oxidation Reactions: Reagents like or can be used.
Reduction Reactions: Reducing agents such as or are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学研究应用
Chemistry: 5-Chloro-1,2,3-trifluorobenzene is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new materials and pharmaceuticals .
Biology and Medicine: In biological and medical research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It can serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, polymers, and specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis .
作用机制
The mechanism of action of 5-Chloro-1,2,3-trifluorobenzene involves its interaction with molecular targets and pathways within a given system. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of different products that can interact with biological molecules. The specific pathways and targets depend on the context in which the compound is used.
相似化合物的比较
- 1,2,4-Trifluorobenzene
- 1-Chloro-3,4-difluorobenzene
- 2,4-Difluoroaniline
Comparison: 5-Chloro-1,2,3-trifluorobenzene is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other similar compounds. For example, the presence of chlorine in the 5-position can influence the compound’s reactivity in substitution reactions compared to 1,2,4-trifluorobenzene .
属性
IUPAC Name |
5-chloro-1,2,3-trifluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3/c7-3-1-4(8)6(10)5(9)2-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKBAKZKAYPSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2998879.png)




![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2998888.png)





